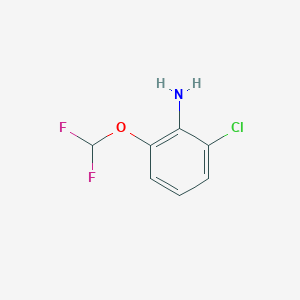

2-Chloro-6-(difluoromethoxy)aniline

Übersicht

Beschreibung

“2-Chloro-6-(difluoromethoxy)aniline” is an organic compound that belongs to the class of aromatic compounds called anilines. It has a CAS Number of 865149-76-4 and a molecular weight of 193.58 g/mol .

Molecular Structure Analysis

The InChI code for “2-Chloro-6-(difluoromethoxy)aniline” is1S/C7H6ClF2NO/c8-5-3-4(12-7(9)10)1-2-6(5)11/h1-3,7H,11H2 . This indicates that the molecule consists of a benzene ring with a chlorine atom, a difluoromethoxy group, and an amine group attached. Physical And Chemical Properties Analysis

“2-Chloro-6-(difluoromethoxy)aniline” is a liquid at room temperature . It has a molecular weight of 193.58 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis and Material Applications

2-Chloro-6-(difluoromethoxy)aniline and its derivatives play a crucial role in organic synthesis, particularly in the pharmaceutical and agrochemical industries. An efficient scale-up synthesis process for a potent and selective pyrazinone-containing corticotropin-releasing factor-1 receptor antagonist, BMS-665053, demonstrates the utility of direct bis-ortho-chlorination of 4-(difluoromethoxy)aniline, showcasing its importance in the preparation of preclinical toxicology studies (Li et al., 2012). Additionally, the compound has been instrumental in the synthesis of novel pesticides, such as Bistrifluron, highlighting its role in developing high-efficiency, low-toxicity agrochemical intermediates (Liu An-chan, 2015).

Vibrational Spectroscopy and Quantum Chemical Studies

Vibrational spectroscopy and quantum chemical studies provide insight into the molecular characteristics of chloro- and difluoromethoxy-substituted anilines. For instance, vibrational (FT-IR and FT-Raman) spectra, along with quantum chemical studies on molecules similar to 2-chloro-6-(difluoromethoxy)aniline, help understand the influence of chlorine and difluoromethoxy groups on molecular structures and reactivities. Such studies are foundational for advancing knowledge in chemical synthesis and material science, aiding in the design of molecules with desired physical and chemical properties (Karthick et al., 2013).

Environmental Applications

Research into the environmental applications of chlorinated anilines, including those structurally related to 2-chloro-6-(difluoromethoxy)aniline, has shown promising results in pollution control. For example, studies on the TiO2-induced photocatalysis of chlorinated anilines under UV light have demonstrated the potential for these compounds to be degraded effectively in wastewater treatment processes, contributing to the removal of hazardous substances from the environment (Chu et al., 2007).

Safety And Hazards

The compound is classified as harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fumes/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2-chloro-6-(difluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2NO/c8-4-2-1-3-5(6(4)11)12-7(9)10/h1-3,7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIWWUWDZARWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(difluoromethoxy)aniline | |

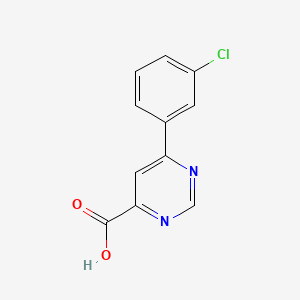

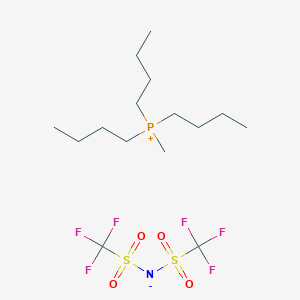

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

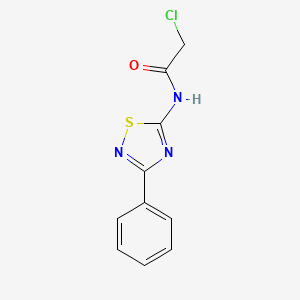

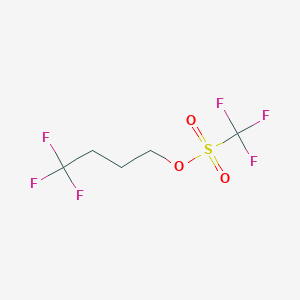

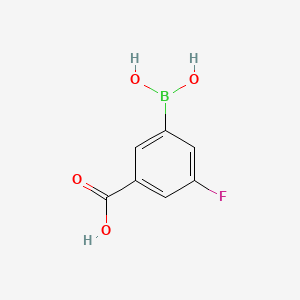

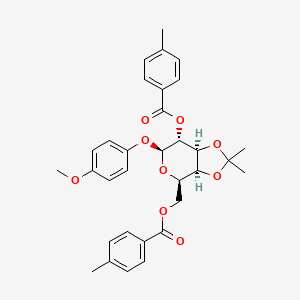

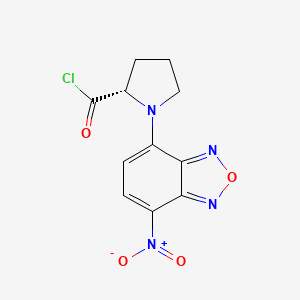

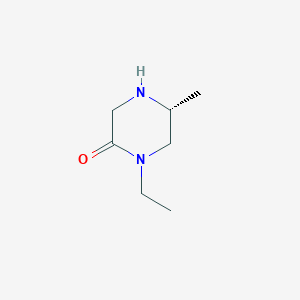

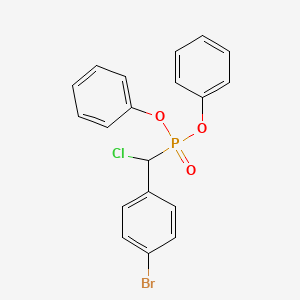

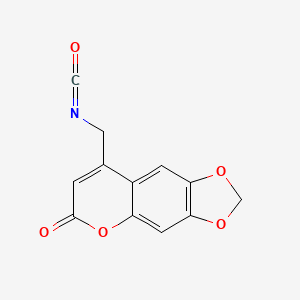

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.